3-(4-Acetylphenyl)-4-chlorobenzoic acid

Overview

Description

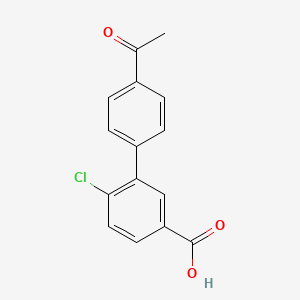

3-(4-Acetylphenyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with an acetyl group at the para position and a chlorine atom at the meta position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-4-chlorobenzoic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 4-chlorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group onto the benzene ring.

Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)-4-chlorobenzoic acid.

Reduction: 3-(4-Hydroxyphenyl)-4-chlorobenzoic acid.

Substitution: 3-(4-Acetylphenyl)-4-aminobenzoic acid or 3-(4-Acetylphenyl)-4-thiolbenzoic acid.

Scientific Research Applications

Applications in Organic Synthesis

3-(4-Acetylphenyl)-4-chlorobenzoic acid serves as a versatile intermediate in the production of various pharmaceuticals and agrochemicals. Its structure facilitates further modifications, making it suitable for synthesizing complex organic molecules. Notably, it can be used to create derivatives that exhibit enhanced biological activity or improved pharmacological properties.

Anticancer Research

Recent studies have identified potential applications of this compound as an inhibitor of specific kinases involved in cancer progression. Research highlights its interaction with Microtubule Affinity Regulating Kinase 4 (MARK4), which is linked to various cancers including hepatocellular carcinoma and glioma. Compounds derived from this acid have shown promising results in inhibiting MARK4 activity, suggesting potential therapeutic benefits in cancer treatment .

The compound's acetyl group allows it to form hydrogen bonds with protein amino acids, influencing their conformation and function. Additionally, the chlorine atom may participate in halogen bonding, enhancing binding affinity to molecular targets. This dual interaction mechanism could modulate cellular pathways relevant to disease processes, thus positioning this compound as a candidate for drug development .

Data Table: Summary of Applications

Case Study 1: MARK4 Inhibition

A study published in Scientific Reports demonstrated that derivatives of this compound exhibited significant inhibitory effects on MARK4 phosphorylation with IC values ranging from 1.80 µM to 14.12 µM. These findings suggest that modifications of this compound could lead to effective anticancer agents .

Case Study 2: Synthesis of Derivatives

Research highlighted the successful synthesis of N-substituted derivatives from this compound through Ullmann-type coupling reactions. These derivatives were evaluated for their biological activities, revealing enhanced potency against target proteins involved in cancer pathways .

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-4-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and chlorine substituents can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

4-Acetylbenzoic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

4-Chlorobenzoic acid: Lacks the acetyl group, which can influence its chemical properties and applications.

3-(4-Acetylphenyl)-benzoic acid:

Uniqueness

3-(4-Acetylphenyl)-4-chlorobenzoic acid is unique due to the presence of both the acetyl and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

3-(4-acetylphenyl)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)13-8-12(15(18)19)6-7-14(13)16/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRNDBDMBCMULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689788 | |

| Record name | 4'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261996-96-6 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-acetyl-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.